
1,6-Diacetylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diacetylnaphthalene, also known as DAN, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellowish crystalline solid with a chemical formula of C16H12O2. DAN is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties and applications.
作用机制
The mechanism of action of 1,6-Diacetylnaphthalene involves its ability to act as an electrophile and undergo electrophilic aromatic substitution reactions. The acetyl group on 1,6-Diacetylnaphthalene is highly reactive and can react with electron-rich aromatic compounds, such as benzene and naphthalene. This reaction leads to the formation of a new carbon-carbon bond and the substitution of a hydrogen atom with an acetyl group. The fluorescence properties of 1,6-Diacetylnaphthalene are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), where the excited state protonates the carbonyl group, leading to a shift in the absorption and emission spectra.
Biochemical and Physiological Effects:
1,6-Diacetylnaphthalene has no known biochemical or physiological effects on humans or animals. It is considered to be a non-toxic compound and is not classified as a carcinogen or mutagen. However, it is important to handle 1,6-Diacetylnaphthalene with care, as it is a flammable and potentially hazardous compound.
实验室实验的优点和局限性
The advantages of using 1,6-Diacetylnaphthalene in lab experiments include its high reactivity, unique fluorescence properties, and ease of synthesis. 1,6-Diacetylnaphthalene is a versatile reagent that can be used in a variety of reactions and can be easily modified to suit specific experimental needs. Its fluorescence properties make it an ideal tool for studying the structure and function of biomolecules. However, the limitations of using 1,6-Diacetylnaphthalene in lab experiments include its potential for side reactions and product degradation, as well as its limited solubility in certain solvents.
未来方向
There are numerous future directions for research involving 1,6-Diacetylnaphthalene. One area of interest is the development of new synthetic methods for 1,6-Diacetylnaphthalene and its derivatives, which could lead to the discovery of new compounds with unique properties and applications. Another area of research is the application of 1,6-Diacetylnaphthalene in the development of new fluorescent probes for detecting and analyzing biomolecules. Furthermore, the photophysical and photochemical properties of PAHs, including 1,6-Diacetylnaphthalene, are of great interest in astrophysics and environmental chemistry, and further research in this area could lead to a better understanding of the role of PAHs in the universe and the environment.
Conclusion:
In conclusion, 1,6-Diacetylnaphthalene is a versatile and unique compound that has numerous applications in scientific research. Its high reactivity, unique fluorescence properties, and ease of synthesis make it an ideal tool for studying a variety of organic compounds and biomolecules. The future directions for research involving 1,6-Diacetylnaphthalene are numerous and exciting, and further research in this area could lead to the discovery of new compounds and a better understanding of the properties and applications of PAHs.
合成方法
The synthesis of 1,6-Diacetylnaphthalene involves the reaction of naphthalene with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group replaces one hydrogen atom on the naphthalene ring. The reaction is exothermic and requires careful temperature control to prevent side reactions and product degradation. The yield of the reaction can be improved by using excess acetic anhydride and by carrying out the reaction under reflux.
科学研究应用
1,6-Diacetylnaphthalene has numerous applications in scientific research, particularly in the field of organic chemistry. It is used as a reagent in various reactions, such as Friedel-Crafts acylation, where it acts as an acetylating agent. 1,6-Diacetylnaphthalene is also used as a fluorescent probe for detecting and analyzing organic compounds, such as amino acids and nucleotides. Its unique fluorescence properties make it an ideal tool for studying the structure and function of biomolecules. Furthermore, 1,6-Diacetylnaphthalene is used as a model compound for studying the photophysical and photochemical properties of PAHs, which are of great interest in astrophysics and environmental chemistry.
属性
CAS 编号 |
10060-34-1 |
|---|---|
产品名称 |
1,6-Diacetylnaphthalene |
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
1-(5-acetylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H12O2/c1-9(15)11-6-7-14-12(8-11)4-3-5-13(14)10(2)16/h3-8H,1-2H3 |
InChI 键 |
NLOYEOXEYCJXAW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |
同义词 |
1,6-Diacetylnaphthalene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






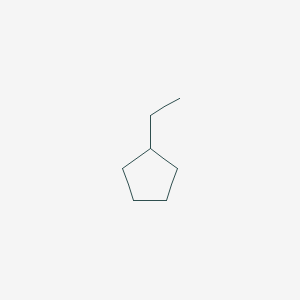

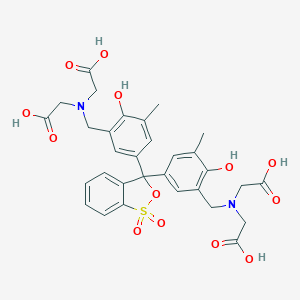
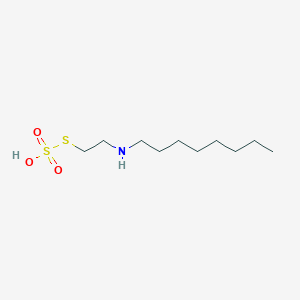
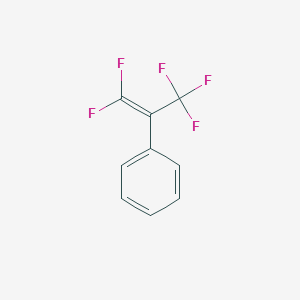

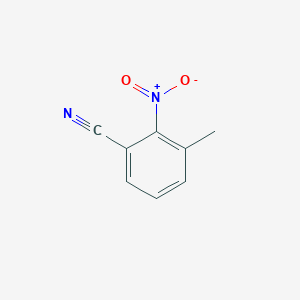
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
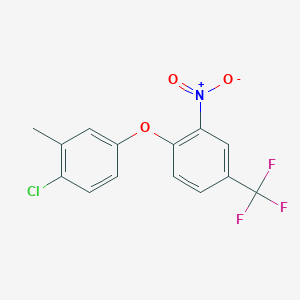
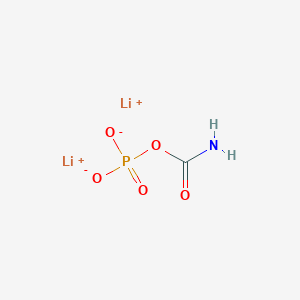
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)